(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[1-(1H-tetrazol-1-yl)cyclohexyl]methanone
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Overview
Description
(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[1-(1H-tetrazol-1-yl)cyclohexyl]methanone is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[1-(1H-tetrazol-1-yl)cyclohexyl]methanone typically involves multiple steps. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol . This reaction yields the tricyclic indole structure, which can then be further modified to introduce the methoxy and tetrazole groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[1-(1H-tetrazol-1-yl)cyclohexyl]methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the methanone moiety can be reduced to form an alcohol.
Substitution: The hydrogen atoms on the indole ring can be substituted with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxylated derivative, while reduction of the carbonyl group results in an alcohol.
Scientific Research Applications
(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[1-(1H-tetrazol-1-yl)cyclohexyl]methanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes involving indole derivatives.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[1-(1H-tetrazol-1-yl)cyclohexyl]methanone involves its interaction with specific molecular targets. In the context of its anticancer activity, it binds to and inhibits the activity of certain enzymes involved in cell proliferation. This leads to the disruption of cellular processes and ultimately induces cell death in cancer cells . The compound may also interact with microbial enzymes, inhibiting their function and preventing the growth of microbial pathogens.
Comparison with Similar Compounds
Similar Compounds
- 8-methoxy-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
- 2,3,4,5-tetrahydro-8-methoxy-1H-pyrido[4,3-b]indole
- 6-methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole
Uniqueness
What sets (8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[1-(1H-tetrazol-1-yl)cyclohexyl]methanone apart from similar compounds is the presence of the tetrazole and cyclohexyl groups. These groups contribute to its unique chemical properties and biological activities, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C20H24N6O2 |
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Molecular Weight |
380.4 g/mol |
IUPAC Name |
(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-[1-(tetrazol-1-yl)cyclohexyl]methanone |
InChI |
InChI=1S/C20H24N6O2/c1-28-14-5-6-17-15(11-14)16-12-25(10-7-18(16)22-17)19(27)20(8-3-2-4-9-20)26-13-21-23-24-26/h5-6,11,13,22H,2-4,7-10,12H2,1H3 |
InChI Key |
HUEGPMROJHKJTH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)C4(CCCCC4)N5C=NN=N5 |
Origin of Product |
United States |
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